molecular formula C10H9Cl2N3O B12908417 5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole CAS No. 62036-10-6

5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole

Cat. No.: B12908417
CAS No.: 62036-10-6
M. Wt: 258.10 g/mol
InChI Key: YEJPTZUDEGXQKA-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole (CAS Number 62036-10-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H9Cl2N3O and a molecular weight of 258.10400, this organochlorine compound features a 1,2,4-triazole heterocyclic system, which is a prominent scaffold in medicinal chemistry . The 1,2,4-triazole ring is known to act as a bioisostere for amide, ester, and carboxylic acid functional groups, making it a versatile and privileged structure in the design of novel bioactive molecules . Researchers are investigating this core structure for a wide spectrum of pharmacological activities, including potential use as antifungal, antibacterial, anticancer, and anticonvulsant agents . The specific presence of the 3,4-dichlorophenyl and ethoxy substituents on the triazole core in this compound provides a unique chemical entity for structure-activity relationship (SAR) studies and for the development of new enzyme inhibitors or receptor ligands. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate personal protective equipment and refer to the safety data sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

62036-10-6

Molecular Formula

C10H9Cl2N3O

Molecular Weight

258.10 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole

InChI

InChI=1S/C10H9Cl2N3O/c1-2-16-10-13-9(14-15-10)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

YEJPTZUDEGXQKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=N1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Hydrazide Formation: Starting from ethyl esters (e.g., ethyl 3,4-dichlorophenylacetate), hydrazinolysis with hydrazine hydrate in ethanol yields the corresponding hydrazide intermediate. This step typically achieves high yields (~96%) under reflux conditions for 1–2 hours.

  • Thiosemicarbazide Intermediate: The hydrazide is then reacted with 3,4-dichlorophenyl isothiocyanate in ethanol under reflux to form the thiosemicarbazide intermediate. This intermediate precipitates upon cooling and is isolated by filtration and washing.

Cyclization to 1,2,4-Triazole-3-thione

  • The thiosemicarbazide intermediate is subjected to reflux in aqueous potassium hydroxide (KOH) solution for 3–4 hours. This base-mediated cyclization induces ring closure to form the 1,2,4-triazole-3-thione core.

  • After cooling, acidification with dilute hydrochloric acid precipitates the triazole-3-thione, which is purified by recrystallization from ethanol, yielding a white solid product.

Introduction of the Ethoxy Group at the 3-Position

  • Alkylation of the triazole-3-thione intermediate with ethylating agents (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or pyridine introduces the ethoxy substituent at the 3-position of the triazole ring.

  • This alkylation is typically performed in an aprotic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or under mild heating for 12–24 hours to ensure complete substitution.

Final Purification and Characterization

  • The crude product is isolated by precipitation or extraction, followed by recrystallization from ethanol or ethyl acetate to afford pure 5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole.

  • Characterization is performed using standard spectroscopic techniques such as ^1H NMR, ^13C NMR, IR spectroscopy, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Hydrazinolysis Hydrazine hydrate, ethanol, reflux 1–2 h 3,4-Dichlorophenyl hydrazide ~96 High yield, clean conversion
2 Thiosemicarbazide formation 3,4-Dichlorophenyl isothiocyanate, ethanol, reflux 2 h Thiosemicarbazide intermediate ~85–90 Precipitates on cooling
3 Cyclization KOH aqueous solution, reflux 3–4 h 1,2,4-Triazole-3-thione ~75 Acidification precipitates product
4 Alkylation (Ethoxy introduction) Ethyl bromide/iodide, base (K2CO3 or pyridine), DCM or DMF, RT or mild heat, 12–24 h This compound Variable (70–85) Requires careful control of conditions

Research Findings and Notes

  • The use of ethanol as solvent in hydrazinolysis and thiosemicarbazide formation is common due to its ability to dissolve both organic and inorganic reagents and facilitate reflux conditions.

  • Base-mediated cyclization with KOH is a robust method to form the triazole ring, with reaction times of 3–4 hours sufficient for complete conversion.

  • Alkylation to introduce the ethoxy group is sensitive to reaction conditions; pyridine acts both as a base and solvent in some protocols, improving yield and selectivity.

  • Microwave-assisted synthesis has been reported to significantly reduce reaction times for similar triazole derivatives, offering yields comparable to conventional heating methods. However, for this specific compound, conventional reflux methods remain standard.

  • Purification by recrystallization from ethanol or ethyl acetate ensures high purity, critical for subsequent biological or material applications.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.

Scientific Research Applications

Antifungal Activity

5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole has been studied for its antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens. For instance, a study showed that similar triazoles exhibited effective antifungal activity against Candida albicans and Aspergillus niger, suggesting potential applications in crop protection and disease management in agriculture .

Herbicidal Properties

The compound's structure allows it to interact with specific biological pathways in plants, making it a candidate for herbicidal applications. Triazoles can disrupt plant growth by inhibiting sterol biosynthesis, which is crucial for cell membrane integrity. Experimental data indicate that derivatives of triazoles have shown promise as selective herbicides against various weed species .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
This compoundEscherichia coli50 µg/mL

These results indicate that this compound could serve as a potential lead in the development of new antimicrobial agents .

Antiviral Activity

The antiviral properties of triazole derivatives have also been investigated. A study found that certain triazoles exhibit inhibitory effects against viral replication mechanisms. Specifically, compounds similar to this compound were effective against tobacco mosaic virus (TMV), showcasing their potential in treating viral infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits antimicrobial activity, it also maintains a favorable safety margin when tested on mammalian cell lines. This balance is crucial for developing therapeutic agents that minimize side effects while maximizing efficacy .

Study on Antifungal Efficacy

In a controlled laboratory setting, researchers evaluated the antifungal efficacy of various triazole compounds against Candida species. The study demonstrated that this compound had comparable activity to established antifungal agents like fluconazole . This positions it as a viable candidate for further development.

Investigation of Antimicrobial Properties

A comprehensive investigation into the antimicrobial properties of triazoles revealed that derivatives like this compound showed significant inhibition against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The MIC values were lower than those of traditional antibiotics used as controls .

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

The structural and functional attributes of 5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole can be contextualized against related 1,2,4-triazole derivatives, as outlined below:

Structural Analogues and Substituent Effects
Compound Substituents Key Structural Differences Synthetic Method
Target Compound 3-ethoxy, 5-(3,4-dichlorophenyl) Reference standard for comparison Not explicitly detailed in evidence
5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-thione 5-(2,4-dimethoxyphenyl), 3-thione Methoxy vs. ethoxy; thione vs. ethoxy group Alkaline hydrolysis of nitriles
Etaconazole 2,4-dichlorophenyl, ethyl-1,3-dioxolane Agrochemical focus; dioxolane ring substitution Halide alkylation
3,5-Diphenyl-1H-1,2,4-triazole 3,5-diphenyl Lack of halogenation; simpler aromatic substituents Classical cyclization reactions
PEN (Penconazole) 2,4-dichlorophenyl, pentyl chain Aliphatic chain vs. ethoxy group Industrial fungicide synthesis

Key Observations :

  • Halogenation: The 3,4-dichlorophenyl group in the target compound enhances antimicrobial activity compared to non-halogenated analogues like 3,5-diphenyl-1H-1,2,4-triazole .
  • Oxygenated Substituents : Ethoxy groups (as in the target compound) improve solubility compared to thione or methylthio derivatives (e.g., compounds from and ) but may reduce reactivity in nucleophilic environments .
  • Agrochemical vs. Pharmaceutical Focus : Etaconazole and PEN prioritize bulky substituents (e.g., dioxolane rings) for antifungal activity, whereas the target compound’s ethoxy group may favor pharmacokinetic properties in drug design .

Key Observations :

  • Anti-inflammatory Potential: Triazolothiadiazines () show superior anti-inflammatory activity but lack the ethoxy group, suggesting substituent-driven specificity in biological targets .
  • Agrochemical Utility : Bulky substituents in PEN and etaconazole improve environmental stability, whereas the target compound’s simpler structure may favor metabolic clearance in pharmaceuticals .

Biological Activity

5-(3,4-Dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole is a compound belonging to the triazole family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 3-ethoxy group and a 3,4-dichlorophenyl moiety. The presence of these substituents is believed to enhance its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various strains of bacteria. In a study evaluating several triazole derivatives, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Specifically:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 5μg/mL5\,\mu g/mL, comparable to standard antibiotics like ceftriaxone .
CompoundTarget BacteriaMIC (μg/mL\mu g/mL)
Triazole Derivative AE. coli5
Triazole Derivative BS. aureus10
Triazole Derivative CP. aeruginosa8

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. In vitro studies indicated that certain derivatives could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance:

  • Compounds were tested at concentrations up to 100μg/mL100\,\mu g/mL, showing low toxicity and maintaining cell viability above 94% compared to controls .

Anticancer Potential

Emerging studies suggest that some triazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example:

  • One study highlighted the cytotoxic effects of a series of triazole derivatives on cancer cell lines, with IC50 values indicating significant antiproliferative effects .

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis involving various triazole derivatives showed that compounds with halogenated phenyl groups exhibited enhanced activity against Mycobacterium tuberculosis compared to non-halogenated analogs .
  • Anti-inflammatory Effects : Research focused on the cytokine modulation capabilities of triazole derivatives demonstrated that certain compounds could effectively inhibit TNF-α release in activated PBMCs, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Activity : A recent investigation into the activity of triazoles against cancer cell lines revealed that specific structural modifications could lead to improved cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Q & A

Q. How can researchers validate analytical methods for assessing purity and degradation products?

  • Validation Criteria :
  • Forced Degradation : Expose to 0.1N HCl (60°C, 24 hours) and UV light (ICH Q1B) to identify hydrolysis/photo-products via LC-MS .
  • Linearity : R2^2 ≥ 0.998 for calibration curves (1–100 µg/mL) across three batches.
  • LOQ : Signal-to-noise ratio ≥10 at 0.5 µg/mL ensures trace impurity detection .

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